Ketoprofen glucuronide

概要

説明

Ketoprofen glucuronide is a metabolite of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. Ketoprofen is metabolized in the liver, where it undergoes glucuronidation, a process catalyzed by the enzyme UDP-glucuronosyltransferase, resulting in the formation of this compound. This conjugation enhances the solubility of ketoprofen, facilitating its excretion through urine .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ketoprofen glucuronide involves the conjugation of ketoprofen with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes in the liver. In vitro, the synthesis can be achieved using isolated enzymes or liver microsomes in the presence of UDP-glucuronic acid as a co-substrate .

Industrial Production Methods: Industrial production of this compound is generally carried out through biotransformation processes using microbial or mammalian cell cultures that express the necessary UDP-glucuronosyltransferase enzymes. This method ensures high yield and purity of the glucuronide conjugate .

化学反応の分析

Types of Reactions: Ketoprofen glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are significant in the context of its stability and potential toxicity .

Common Reagents and Conditions:

Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the cleavage of the glucuronide bond and release of free ketoprofen and glucuronic acid.

Major Products:

Hydrolysis: Ketoprofen and glucuronic acid.

Transacylation: Various acylated products depending on the nucleophile involved.

科学的研究の応用

Pharmacokinetics and Metabolism

Ketoprofen is extensively metabolized in the liver to form various glucuronide conjugates, with ketoprofen glucuronide being one of the primary metabolites. Understanding its pharmacokinetics is crucial for optimizing therapeutic regimens, especially in populations with altered renal function.

Key Findings:

- Stereoselectivity: Studies have shown that this compound exhibits stereoselective pharmacokinetics, with S-ketoprofen glucuronide demonstrating a higher accumulation compared to R-ketoprofen glucuronide in patients with renal impairment .

- Renal Function Impact: In functionally anephric patients, the elimination half-lives of both R- and S-ketoprofen and their glucuronides are significantly prolonged. This suggests that renal function plays a critical role in the clearance of these compounds .

- Futile Cycling: The phenomenon of "futile cycling" has been proposed, where ketoprofen glucuronides can hydrolyze back to ketoprofen under certain conditions, particularly in patients with compromised renal function. This cycling may contribute to the observed accumulation of S-ketoprofen and its glucuronide .

Therapeutic Implications

The therapeutic implications of this compound extend beyond its role as a mere metabolite. Its unique properties may influence pain management strategies and enhance our understanding of drug interactions.

Pain Management:

- Ketoprofen is widely used for its analgesic and anti-inflammatory properties. The presence of its glucuronides may affect the overall efficacy and safety profile of ketoprofen therapy.

- The differential accumulation of S-ketoprofen glucuronide could potentially enhance analgesic effects while also posing risks for side effects in susceptible populations .

Drug-Induced Liver Disease

Research has indicated that this compound may play a role in drug-induced liver injury (DILI). The reactive nature of acyl glucuronides can lead to covalent binding with proteins, potentially resulting in hepatotoxicity.

Case Studies:

- Studies utilizing nuclear magnetic resonance spectroscopy have highlighted the potential for this compound to undergo internal acyl migration, leading to reactive metabolites that can bind covalently to liver proteins .

- The implications of such binding are significant as they may contribute to liver damage observed in certain patient populations or under specific therapeutic regimens .

Summary Table of Key Studies

作用機序

Ketoprofen glucuronide itself does not exert pharmacological effects. Instead, it is a metabolite formed to facilitate the excretion of ketoprofen. The parent compound, ketoprofen, exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .

類似化合物との比較

Ibuprofen Glucuronide: Like ketoprofen glucuronide, it is a metabolite of ibuprofen formed through glucuronidation.

Naproxen Glucuronide: Another NSAID metabolite, it undergoes similar biotransformation and has comparable pharmacokinetic properties.

Diclofenac Glucuronide: This compound also forms through glucuronidation and shares similar stability and reactivity characteristics with this compound.

Uniqueness: this compound is unique in its specific formation from ketoprofen, which has distinct pharmacological properties compared to other NSAIDs. The stereoselective formation and potential for covalent adduct formation with proteins also distinguish it from other glucuronide metabolites .

生物活性

Ketoprofen glucuronide, the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, is formed through glucuronidation, a phase II metabolic process. This compound plays a significant role in the pharmacokinetics and pharmacodynamics of ketoprofen, influencing its therapeutic efficacy and safety profile. This article explores the biological activity of this compound, including its metabolism, pharmacokinetics, and implications for clinical use.

Metabolism and Formation

Ketoprofen undergoes extensive hepatic metabolism, primarily through glucuronidation. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl-glucuronides, which can revert to the parent drug under certain conditions, particularly in cases of renal impairment . The metabolic pathway is critical as it affects the drug's bioavailability and elimination.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant stereoselectivity. Studies indicate that S-ketoprofen glucuronide accumulates more than its R counterpart during repeated dosing. In functionally anephric patients, S-ketoprofen and S-ketoprofen glucuronide exhibited an accumulation factor of 2.7 to 3.8-fold compared to healthy individuals .

Key Pharmacokinetic Parameters

| Parameter | S-Ketoprofen | R-Ketoprofen | S-Ketoprofen Glucuronide | R-Ketoprofen Glucuronide |

|---|---|---|---|---|

| Oral Clearance (ml/min) | Decreased | Constant | Increased | Low |

| Terminal Half-Life (hours) | Increased | Increased | Increased | Increased |

| Accumulation Factor | 2.7-3.8 | - | - | - |

Biological Activity

The biological activity of this compound is primarily linked to its role as a reservoir for ketoprofen itself, particularly in patients with compromised renal function. This "futile cycling" allows for the regeneration of active drug from its metabolite, which can lead to increased plasma concentrations of both ketoprofen and its glucuronide .

- Cyclooxygenase Inhibition : The S-enantiomer is known for its potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation and pain.

- Stereoselective Binding : Research indicates that ketoprofen glucuronides bind preferentially to specific sites on plasma proteins, influencing their pharmacological effects .

Clinical Implications

The accumulation of this compound has significant implications for dosing regimens in populations with renal impairment. The increased half-life and altered clearance necessitate careful monitoring and potential dose adjustments to avoid toxicity.

Case Studies

- Functionally Anephric Patients : A study observed that patients with severe renal dysfunction showed a marked increase in plasma concentrations of S-ketoprofen and its glucuronide after repeated dosing, suggesting a need for tailored therapeutic strategies in this demographic .

- Elderly Population : In elderly subjects, the ratio of conjugated to parent ketoprofen was significantly higher compared to younger individuals, indicating altered metabolism with age .

特性

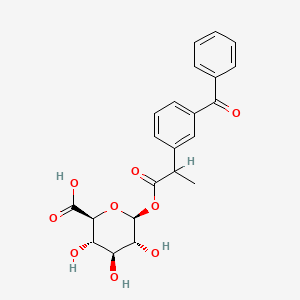

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11?,16-,17-,18+,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTXSZZKPHBHMA-LYFYOZKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998002 | |

| Record name | 1-O-[2-(3-Benzoylphenyl)propanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ketoprofen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76690-94-3 | |

| Record name | Ketoprofen glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76690-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoprofen glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076690943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[2-(3-Benzoylphenyl)propanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketoprofen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。